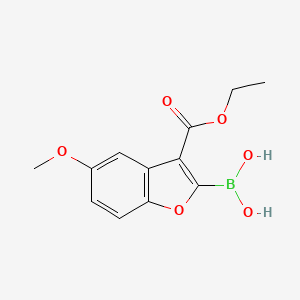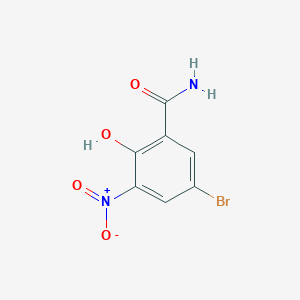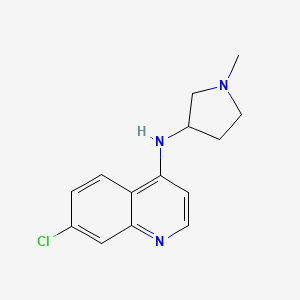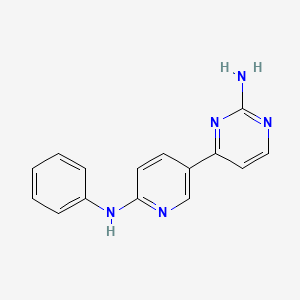
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(3-cloro-2-fluorofenil)nicotinato de metilo es un compuesto químico con la fórmula molecular C13H9ClFNO2. Es un derivado del ácido nicotínico, que presenta un grupo éster metílico y un anillo fenilo sustituido.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(3-cloro-2-fluorofenil)nicotinato de metilo típicamente implica la esterificación del ácido 5-(3-cloro-2-fluorofenil)nicotínico con metanol en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de producción industrial
En un entorno industrial, la producción de 5-(3-cloro-2-fluorofenil)nicotinato de metilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados para el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es común para garantizar una calidad de producto consistente.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(3-cloro-2-fluorofenil)nicotinato de metilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Los sustituyentes cloro y flúor en el anillo fenilo se pueden reemplazar por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de ácido 5-(3-cloro-2-fluorofenil)nicotínico.
Reducción: Formación de alcohol 5-(3-cloro-2-fluorofenil)nicotinilo.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 5-(3-cloro-2-fluorofenil)nicotinato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 5-(3-cloro-2-fluorofenil)nicotinato de metilo implica su interacción con dianas moleculares específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
5-(3-cloro-2-fluorofenil)nicotinato de metilo: Similar en estructura pero con diferentes sustituyentes en el anillo fenilo.
5-(3-cloro-2-fluorofenil)piridina-3-carboxilato de metilo: Otro derivado con una posición diferente del grupo éster.
Unicidad
El 5-(3-cloro-2-fluorofenil)nicotinato de metilo es único debido a su combinación específica de sustituyentes, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Número CAS |
1346692-04-3 |
|---|---|
Fórmula molecular |
C13H9ClFNO2 |
Peso molecular |
265.67 g/mol |
Nombre IUPAC |
methyl 5-(3-chloro-2-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c1-18-13(17)9-5-8(6-16-7-9)10-3-2-4-11(14)12(10)15/h2-7H,1H3 |
Clave InChI |
JXXJQQIGXRZOIW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=CC(=C1)C2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)


